molecular formula C13H16N2O2S B13756488 N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide CAS No. 5028-81-9

N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide

Cat. No.: B13756488
CAS No.: 5028-81-9
M. Wt: 264.35 g/mol
InChI Key: DPCPMQDXCUSGFW-UHFFFAOYSA-N
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Description

N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide is a complex organic compound with the molecular formula C₁₃H₁₆N₂O₂S This compound is characterized by the presence of a thiazolidine ring, a phenylethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide typically involves the reaction of 2-aminothiazole with 2-hydroxy-2-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazolidine ring. The reaction mixture is then treated with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-2-phenylethyl)acetamide
  • 2-(2-Aminothiazol-4-yl)-N-(4-(2-(2-hydroxy-2-phenylethyl)amino)ethyl)phenylacetamide

Uniqueness

N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide is unique due to the presence of both a thiazolidine ring and a phenylethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6,12,17H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCPMQDXCUSGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(CCS1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182349
Record name N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-81-9
Record name N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5028-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(2-hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide
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